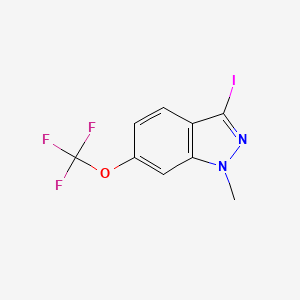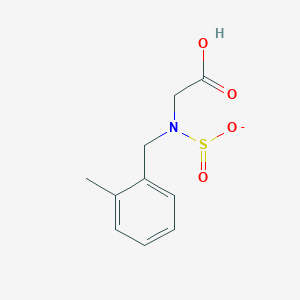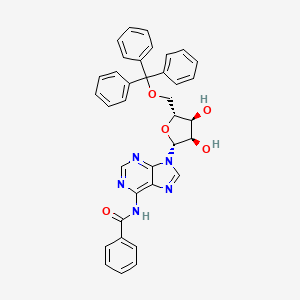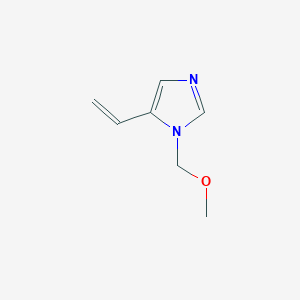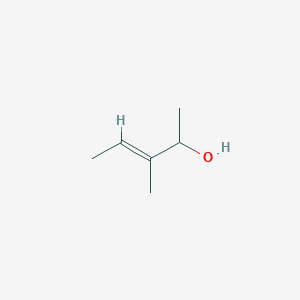
(E)-3-methylpent-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-methylpent-3-en-2-ol is an organic compound with the molecular formula C6H12O It is a type of alcohol with a double bond in its structure, specifically an enol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-3-methylpent-3-en-2-ol can be synthesized through several methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the enone, and subsequent reduction to yield the desired enol. The reaction conditions typically include the use of a base such as sodium hydroxide for the aldol condensation, and a reducing agent like sodium borohydride for the reduction step.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of the corresponding enone. This process involves the use of a metal catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures. The industrial production methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-methylpent-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be further reduced to form the corresponding saturated alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in the presence of pyridine or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of 3-methylpent-3-en-2-one or 3-methylpentanoic acid.
Reduction: Formation of 3-methylpentan-2-ol.
Substitution: Formation of 3-methylpent-3-en-2-yl chloride or bromide.
Applications De Recherche Scientifique
(E)-3-methylpent-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (E)-3-methylpent-3-en-2-ol involves its interaction with specific molecular targets and pathways. As an enol, it can participate in tautomerization reactions, forming the corresponding keto form. This tautomerization can influence its reactivity and interactions with biological molecules. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in nucleophilic addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methylpent-2-en-1-ol: Another enol with a similar structure but different position of the double bond.
3-methylpentan-2-ol: A saturated alcohol with a similar carbon skeleton but lacking the double bond.
3-methylpent-3-en-2-one: The corresponding ketone form of (E)-3-methylpent-3-en-2-ol.
Uniqueness
This compound is unique due to its specific double bond position and hydroxyl group, which confer distinct chemical properties and reactivity. Its ability to undergo tautomerization and participate in various chemical reactions makes it a valuable compound in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
24652-51-5 |
|---|---|
Formule moléculaire |
C6H12O |
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
(E)-3-methylpent-3-en-2-ol |
InChI |
InChI=1S/C6H12O/c1-4-5(2)6(3)7/h4,6-7H,1-3H3/b5-4+ |
Clé InChI |
ZUSDZQLJCVJXRL-SNAWJCMRSA-N |
SMILES isomérique |
C/C=C(\C)/C(C)O |
SMILES canonique |
CC=C(C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


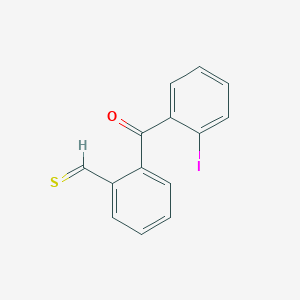
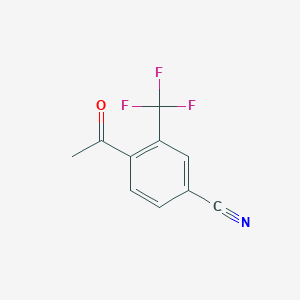
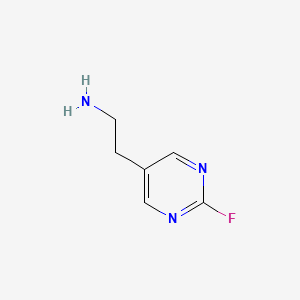

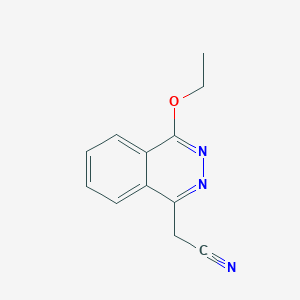
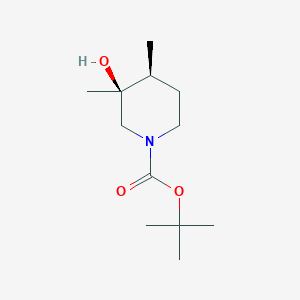
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13092764.png)
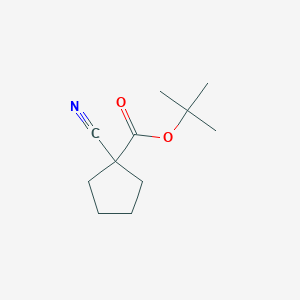

![Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13092788.png)
